
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione, also known as API, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as drug discovery, bioconjugation, and material science.
作用机制
The mechanism of action of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can undergo photochemical reactions, leading to the formation of reactive intermediates that can covalently bind to proteins. This property has been exploited in the identification of protein-ligand interactions and the preparation of protein-polymer conjugates.
Biochemical and Physiological Effects:
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties. It has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
One of the advantages of using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its versatility. It can be used in various fields, including drug discovery, bioconjugation, and material science. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. It is important to handle 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione with care and to follow proper safety protocols to avoid any adverse effects.
未来方向
There are several future directions for the research of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione. One direction is the development of new drugs based on the antibacterial and anticancer properties of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione. Another direction is the exploration of new applications of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in material science, such as the preparation of functionalized polymers. Furthermore, the use of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in the identification of protein-ligand interactions and the preparation of protein-polymer conjugates can be further explored to improve the efficiency and specificity of these processes.
Conclusion:
In conclusion, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields, including drug discovery, bioconjugation, and material science. The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods, and its mechanism of action is not fully understood. 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties, making it a promising candidate for the development of new drugs. While there are advantages to using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments, it is important to handle it with care due to its potential toxicity. There are several future directions for the research of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione, including the development of new drugs and the exploration of new applications in material science.
合成方法
The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods, including the reaction of 5-bromopentyl isocyanide with sodium azide, followed by cyclization with phthalic anhydride. Another method involves the reaction of 5-azidopentylamine with phthalic anhydride in the presence of triethylamine. The yield of the synthesis method varies from 20 to 60%, depending on the method used.
科学研究应用
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research, particularly in drug discovery and bioconjugation. It has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be used as a photoaffinity label for the identification of protein-ligand interactions. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been used as a crosslinking agent for the preparation of protein-polymer conjugates. Furthermore, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
2-(5-azidopentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-16-15-8-4-1-5-9-17-12(18)10-6-2-3-7-11(10)13(17)19/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIHGHRTWHAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


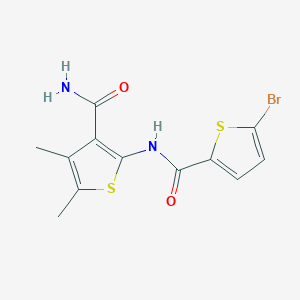
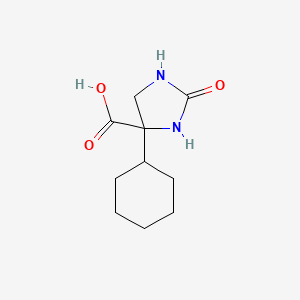
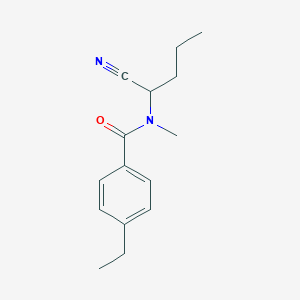
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)

![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)
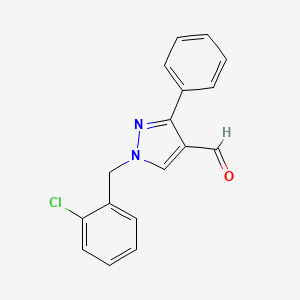

![(3-Chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641807.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)
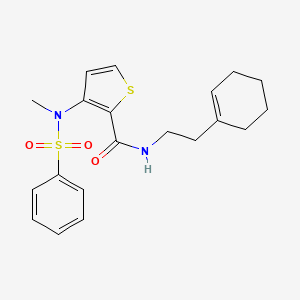
![2-(4-chlorophenyl)-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-methylacetamide](/img/structure/B2641813.png)
